molecular formula C22H22N2O5 B10997447 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone

Cat. No.: B10997447
M. Wt: 394.4 g/mol
InChI Key: SJYXDDDGYXCDDB-UHFFFAOYSA-N
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Description

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone is a complex organic molecule that features both isoquinoline and quinoline moieties. These structural motifs are often found in natural products and pharmaceuticals, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis may include:

    Formation of the Isoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Formation of the Quinoline Moiety: This can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene.

    Coupling of the Two Moieties: The final step involves coupling the isoquinoline and quinoline moieties through a methanone linkage, which can be achieved using reagents like acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone: has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline): Similar isoquinoline structure but lacks the quinoline moiety.

    (4-hydroxy-6-methoxyquinoline): Similar quinoline structure but lacks the isoquinoline moiety.

Uniqueness

The uniqueness of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone lies in its combined isoquinoline and quinoline structures, which may confer unique chemical and biological properties not found in the individual moieties.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C22H22N2O5/c1-27-15-4-5-18-16(10-15)21(25)17(11-23-18)22(26)24-7-6-13-8-19(28-2)20(29-3)9-14(13)12-24/h4-5,8-11H,6-7,12H2,1-3H3,(H,23,25)

InChI Key

SJYXDDDGYXCDDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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